![molecular formula C14H19F3N4O2 B14789416 tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate](/img/structure/B14789416.png)
tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate
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Overview
Description
tert-Butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate: is an organic compound with the molecular formula C14H19F3N4O2. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a pyrrolidine ring. The tert-butyl group is attached to the nitrogen atom of the carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine and pyrrolidine intermediates.
Reaction Conditions: The intermediates are reacted under controlled conditions to form the desired compound.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
tert-Butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
tert-Butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate can be compared with other similar compounds:
tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: This compound has a similar structure but with an aminopyridine group instead of a pyrimidine group.
tert-Butyl (6-(trifluoromethyl)piperidin-3-yl)carbamate: This compound features a piperidine ring instead of a pyrrolidine ring.
tert-Butyl carbamate: A simpler compound used in various synthetic applications.
Biological Activity
Tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate is a chemical compound with the molecular formula C14H19F3N4O2 and a molecular weight of approximately 332.32 g/mol. This compound belongs to the carbamate class and is characterized by a complex structure that includes a trifluoromethyl group attached to a pyrimidine ring, which is further linked to a pyrrolidine ring. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound's structure can be summarized as follows:
Component | Description |
---|---|
Molecular Formula | C14H19F3N4O2 |
Molecular Weight | 332.32 g/mol |
Functional Groups | Carbamate, Trifluoromethyl, Pyrimidine, Pyrrolidine |
The presence of the trifluoromethyl group is notable for enhancing metabolic stability and bioactivity, which could lead to improved therapeutic efficacy in various applications.
Biological Activity
Research indicates that compounds with similar structures to this compound exhibit significant biological activities, particularly in oncology and inflammation pathways. The following sections detail specific findings related to its biological activity.
Case Studies and Research Findings
-
Inhibition of Enzymatic Activity :
- Compounds featuring pyrimidine and pyrrolidine rings have been shown to inhibit various enzymes involved in cell signaling pathways. For instance, related compounds have demonstrated inhibitory effects on p38 MAPK, an important target in inflammatory diseases.
- Example : A study reported that similar structures exhibited an IC50 value of 53 nM against the p38 enzyme, inhibiting TNFα and IL-1 induced IL-6 production in human chondrosarcoma cells .
-
Therapeutic Potential :
- The compound's design suggests it may interact with biological targets such as receptors and enzymes critical for disease progression. The trifluoromethyl group is associated with increased binding affinity and metabolic stability.
- Example : In models of collagen-induced arthritis, related compounds showed up to 63% inhibition of arthritis severity when administered orally .
-
Synthesis and Derivatives :
- The synthesis involves multiple steps that allow for the optimization of functional groups for enhanced biological activity. This versatility enables the creation of derivatives that may exhibit improved pharmacokinetic properties.
- The synthesis typically starts with the preparation of pyrimidine and pyrrolidine intermediates under controlled conditions .
Properties
IUPAC Name |
tert-butyl N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O2/c1-13(2,3)23-12(22)20-9-4-5-21(7-9)11-6-10(14(15,16)17)18-8-19-11/h6,8-9H,4-5,7H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIBDILKNONISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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